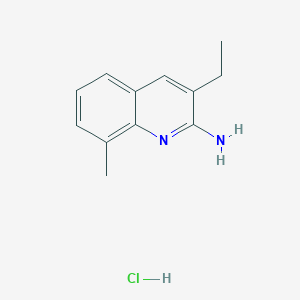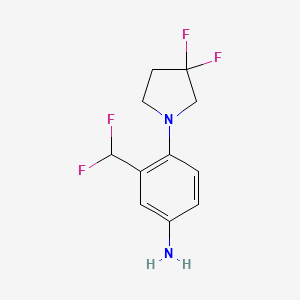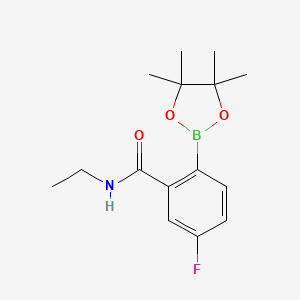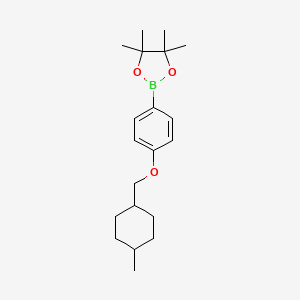
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound known for its unique chemical structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenol derivative with a boronic acid or boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various catalysts, particularly palladium. This allows it to participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic ester group and its subsequent reaction with electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: A brominated analog used in different substitution reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with catalysts makes it particularly valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C20H31BO3 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-[(4-methylcyclohexyl)methoxy]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H31BO3/c1-15-6-8-16(9-7-15)14-22-18-12-10-17(11-13-18)21-23-19(2,3)20(4,5)24-21/h10-13,15-16H,6-9,14H2,1-5H3 |
Clave InChI |
NEAVNCKCAQLCGI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCC(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


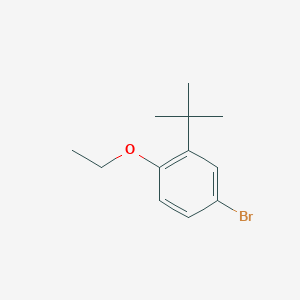
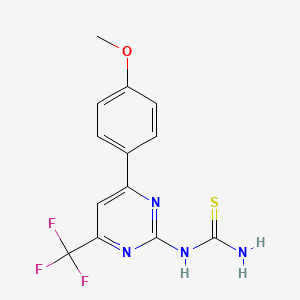
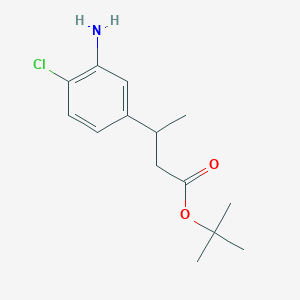
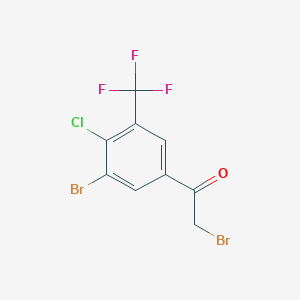


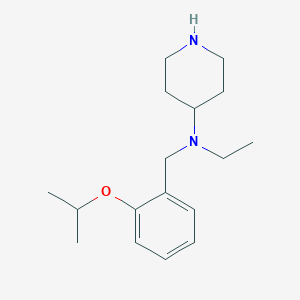
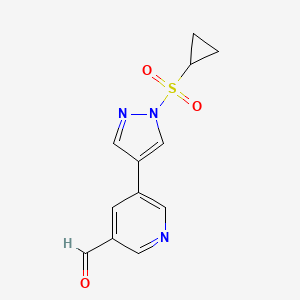
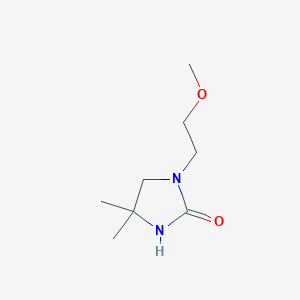
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

